molecular formula C10H11ClO2 B13949024 (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol

(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol

Cat. No.: B13949024
M. Wt: 198.64 g/mol
InChI Key: HBUDMONMFFCMQY-YFHOEESVSA-N
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Description

(Z)-2-Chloro-2-(4-ethoxyphenyl)ethenol is a chlorinated ethenol derivative featuring a 4-ethoxyphenyl substituent and a Z-configuration at the double bond. The Z-stereochemistry is critical for its molecular geometry, influencing intermolecular interactions such as hydrogen bonding and crystal packing. Such compounds are often intermediates in synthesizing heterocyclic frameworks, which are valuable in medicinal and agrochemical research .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol

InChI

InChI=1S/C10H11ClO2/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-7,12H,2H2,1H3/b10-7-

InChI Key

HBUDMONMFFCMQY-YFHOEESVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/O)/Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol typically involves the reaction of 4-ethoxybenzaldehyde with chloroacetaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product with high selectivity for the Z-isomer. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

    Oxidation: 2-chloro-2-(4-ethoxyphenyl)ethanone

    Reduction: 2-chloro-2-(4-ethoxyphenyl)ethanol

    Substitution: 2-amino-2-(4-ethoxyphenyl)ethenol or 2-thio-2-(4-ethoxyphenyl)ethenol

Scientific Research Applications

(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol with structurally or functionally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Applications/Properties References
(Z)-2-Chloro-2-(4-ethoxyphenyl)ethenol 4-ethoxyphenyl Ethenol, Chloro Not reported Potential heterocyclic synthesis -
Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate Phenyl Hydrazinylidene, Ester ~210 (estimated) Helical chain formation via N–H⋯O H-bonds; heterocyclic precursor
Ethyl (Z)-2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate 4-methylphenyl Hydrazinylidene, Ester ~224 (estimated) Enhanced steric effects alter crystal packing vs. methoxy analogs
Etofenprox 4-ethoxyphenyl, 3-phenoxybenzyl Ether, Benzyl 376.49 Pyrethroid insecticide; high log Kow (lipophilicity)
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 4-chlorobenzoyl Ester, Aryl ether 346.80 Weak C–H⋯O interactions in crystal lattice

Key Findings:

Substituent Effects on Reactivity and Stability The 4-ethoxyphenyl group in the target compound donates electron density via resonance, contrasting with electron-withdrawing groups (e.g., -Cl or -CO-) in analogs like the chlorobenzoyl derivative . This difference may enhance nucleophilic reactivity at the ethenol moiety. Z-Configuration: In hydrazinylidene analogs (e.g., ), the Z-configuration enables intramolecular hydrogen bonding (N–H⋯O), stabilizing planar geometries and promoting helical supramolecular architectures. Similar interactions are anticipated in (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol.

Physicochemical Properties Lipophilicity: Etofenprox, with a 4-ethoxyphenyl group and ether linkages, exhibits high log Kow (5.9), favoring bioaccumulation . While the target compound lacks a benzyl ether, its ethoxy group may confer moderate hydrophobicity. Hydrogen Bonding: Hydrazinylidene derivatives (e.g., ) form N–H⋯O bonds critical for crystal packing. Replacement of hydrazinylidene with ethenol in the target compound may shift H-bonding motifs to O–H⋯Cl or O–H⋯O interactions.

Synthetic Utility Hydrazinylidene chlorides (e.g., ) are precursors to spiroheterocycles via annulation reactions. The target compound’s ethenol group could serve as a Michael acceptor or participate in cycloadditions for oxazole or pyran synthesis. benzyl ether) likely alter mode of action.

Crystallographic Behavior

  • Steric effects from substituents (e.g., 4-methylphenyl in vs. 4-methoxyphenyl in ) influence dihedral angles between aromatic rings. The 4-ethoxyphenyl group’s bulk may similarly affect the target compound’s crystal lattice.

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